2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid
CAS No.: 385383-42-6
Cat. No.: VC7748736
Molecular Formula: C14H10Cl2O2S
Molecular Weight: 313.19
* For research use only. Not for human or veterinary use.
![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid - 385383-42-6](/images/structure/VC7748736.png)
Specification
CAS No. | 385383-42-6 |
---|---|
Molecular Formula | C14H10Cl2O2S |
Molecular Weight | 313.19 |
IUPAC Name | 2-[(2,4-dichlorophenyl)methylsulfanyl]benzoic acid |
Standard InChI | InChI=1S/C14H10Cl2O2S/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) |
Standard InChI Key | CDDFHTIEEOQRJT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)SCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The IUPAC name for this compound is 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylic acid, which precisely describes its structure:
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A benzene ring (benzenecarboxylic acid) with a carboxylic acid group at position 1.
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A sulfanyl (-S-) group at position 2, connected to a 2,4-dichlorobenzyl moiety.
Molecular Formula and Weight
Property | Value |
---|---|
Empirical formula | |
Molecular weight | 313.2 g/mol |
CAS Registry Number | 385383-42-6 |
MDL Number | MFCD03001232 |
The molecular structure balances hydrophobic (chlorine, benzene) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity .
Physicochemical Properties
Key physical and chemical properties are summarized below:
Thermal and Physical Characteristics
Property | Value |
---|---|
Melting point | 217–219°C |
Boiling point | 457.6 ± 45.0 °C (predicted) |
Density | 1.46 ± 0.1 g/cm³ (predicted) |
pKa | 3.46 ± 0.36 (predicted) |
The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and dipole interactions from the chlorine substituents . The predicted boiling point aligns with similar mid-weight aromatic compounds.
Synthesis and Production
Industrial Production
Large-scale synthesis likely employs continuous flow reactors to enhance yield and safety. Regulatory compliance with environmental guidelines for chlorine-containing waste is critical during production .
Applications in Scientific Research
Organic Synthesis Intermediate
The compound serves as a precursor for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its dichlorobenzyl group is a common pharmacophore in antifungal agents, while the carboxylic acid enables further derivatization .
Materials Science
In polymer chemistry, it may act as a crosslinking agent or monomer for sulfur-containing polymers, which exhibit enhanced thermal stability and mechanical properties.
Analytical Chemistry
As a chromatographic standard for quantifying chlorinated aromatics in environmental samples due to its distinct UV-Vis absorption profile.
Hazard Category | Description |
---|---|
Irritant | Skin, eye, and respiratory irritation |
Recent Research and Developments
Structural Analogues
A 2024 study explored analogues with modified chlorine positions (e.g., 3,4-dichloro substitution) to enhance bioactivity, though these derivatives remain experimental .
Environmental Impact Assessments
Ongoing research evaluates its persistence in ecosystems, with preliminary data suggesting moderate biodegradability under aerobic conditions.
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